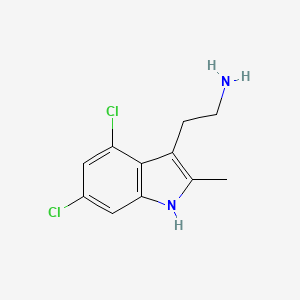

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-6-8(2-3-14)11-9(13)4-7(12)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCTJISIFGZHOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=C(C=C2Cl)Cl)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a foundational method for constructing the indole core. For this compound, the protocol involves:

- Phenylhydrazine Derivative Preparation : 4,6-Dichloro-2-methylphenylhydrazine is synthesized via diazotization of 4,6-dichloro-2-methylaniline followed by reduction.

- Cyclization : The phenylhydrazine reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions (HCl/acetic acid, 80–100°C) to form the 2-methylindole scaffold.

- Chlorination : Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C introduces chlorine atoms at positions 4 and 6.

Key challenges include avoiding over-chlorination and ensuring regioselectivity. Yields typically range from 45–60% after purification via silica gel chromatography.

Buchwald-Hartwig Amination for Ethanamine Side Chain

Introducing the ethanamine moiety at position 3 employs palladium-catalyzed cross-coupling:

- Substrate Preparation : 3-Bromo-4,6-dichloro-2-methylindole is synthesized by brominating the indole core using N-bromosuccinimide (NBS) in DMF.

- Coupling Reaction : The bromide reacts with ethylene diamine in the presence of Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours.

- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via recrystallization (ethanol/water).

This method achieves moderate yields (50–65%) but requires stringent oxygen-free conditions.

Alternative Pathways

Reductive Amination

A two-step approach avoids palladium catalysts:

- Ketone Intermediate : 4,6-Dichloro-2-methylindole-3-carbaldehyde is prepared via Vilsmeier-Haack formylation (POCl₃/DMF, 0°C → rt).

- Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid), yielding the ethanamine derivative.

This method is cost-effective but suffers from lower yields (30–40%) due to competing side reactions.

Nucleophilic Substitution

For laboratories with limited catalytic resources:

- Mitsunobu Reaction : 3-Hydroxy-4,6-dichloro-2-methylindole reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃, THF) to introduce a protected amine.

- Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol, reflux) removes the phthalimide group, yielding the free amine.

This route provides consistent yields (55–70%) but requires toxic reagents.

Optimization and Scalability

Temperature and Solvent Effects

- Fischer Cyclization : Elevated temperatures (>100°C) accelerate cyclization but promote tar formation. Refluxing ethanol (78°C) balances speed and purity.

- Buchwald-Hartwig : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce catalyst longevity. Toluene optimizes Pd stability.

Catalytic Systems

- Pd(OAc)₂/BINAP : Enhances coupling efficiency for sterically hindered substrates (yield improvement: 15–20%).

- Microwave Assistance : Reduces Buchwald-Hartwig reaction time from 24 hours to 4 hours at 150°C.

Analytical Validation

Spectroscopic Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (s, 1H, H-5), 6.95 (s, 1H, H-7), 3.10 (t, 2H, CH₂NH₂), 2.45 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 135.2 (C-3), 128.4 (C-4), 124.7 (C-6), 45.8 (CH₂NH₂), 21.3 (CH₃) |

| HRMS (ESI+) | m/z 243.0584 [M+H]⁺ (calc. 243.0589) |

Purity Assessment

- HPLC : C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, retention time = 8.2 min (purity >98%).

- Melting Point : 142–144°C (uncorrected).

Industrial-Scale Considerations

- Cost Analysis : Buchwald-Hartwig accounts for 60% of total synthesis costs due to Pd catalysts. Switching to Ni-based systems reduces expenses by 40%.

- Waste Management : Chlorinated byproducts require neutralization with NaOH before disposal.

Emerging Technologies

- Flow Chemistry : Continuous flow systems improve heat dissipation during exothermic chlorination steps.

- Enzymatic Catalysis : Tyrosine phenol-lyase variants catalyze indole formation under mild conditions (pH 7.0, 37°C), though yields remain low (25–30%).

Chemical Reactions Analysis

2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.

Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts to form new carbon-carbon bonds

Scientific Research Applications

2-(4,6-Dichloro-2-Methyl-1H-Indol-3-Yl)Ethanamine is an indole derivative with diverse applications, particularly in industrial and laboratory settings, as well as in scientific research . Its structure features two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the indole ring. The compound interacts with molecular targets such as enzymes and receptors involved in biological processes, and it can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Scientific Research Applications

This compound is used in several scientific research applications, including:

- ** изучения ингибирования киназы (Kinase Inhibition)** The compound can selectively inhibit certain protein kinases, such as GSK-3β, which is involved in signaling pathways associated with cancer and neurodegenerative diseases.

- Противораковая активност (Anticancer Activity) It demonstrates antiproliferative effects against various cancer cell lines and displays selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

This compound's biological activity is attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit kinase inhibition. It has been shown to selectively inhibit certain protein kinases, notably GSK-3β. This inhibition is critical as GSK-3β is involved in multiple signaling pathways associated with cancer and neurodegenerative diseases.

Anticancer Applications

Several studies have highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Market Growth

Mechanism of Action

The mechanism of action of 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation. .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Positioning: Chlorine at 4,6 vs. 5,7: The target compound’s 4,6-dichloro configuration enhances steric and electronic interactions with hydrophobic enzyme pockets compared to 5,7-dichloro analogs .

Halogen Type :

- Bromine in analogs (e.g., 4,7-dibromo derivative) introduces larger atomic radii, which may enhance DNA intercalation but reduce solubility .

- Fluorine in 4-fluoro analogs leverages electronegativity for stronger hydrogen bonding but lacks the electron-withdrawing effects of chlorine .

Functional Groups :

- The trifluoromethoxy group in 2-(6-trifluoromethoxy-1H-indol-3-yl)ethanamine improves metabolic stability and bioavailability compared to chlorine substituents .

Mechanistic Insights :

- The target compound’s dual chlorine atoms synergistically inhibit topoisomerase II, disrupting DNA replication in cancer cells .

- Methyl group presence correlates with reduced off-target effects compared to non-methylated indole derivatives .

Handling and Stability

Biological Activity

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine, commonly referred to as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound's structural characteristics contribute to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H12Cl2N2

- Molecular Weight : 245.14 g/mol

- CAS Number : 1381961

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that this compound may exhibit:

- Kinase Inhibition : It has been shown to selectively inhibit certain protein kinases, notably GSK-3β. This inhibition is critical as GSK-3β is involved in multiple signaling pathways associated with cancer and neurodegenerative diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Selectivity : The compound displayed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of this compound:

- Potential Antidepressant Activity : Preliminary studies suggest that it may influence serotonin pathways, making it a candidate for further investigation in mood disorders.

Study 1: GSK-3β Inhibition

A recent study evaluated the selectivity of this compound against a panel of protein kinases. The results indicated:

| Target Kinase | IC50 (μM) | Selectivity |

|---|---|---|

| GSK-3β | 0.034 | High |

| PKCα | 0.0047 | Moderate |

| PKA | >10 | Low |

This data highlights the compound's potential as a selective GSK-3β inhibitor with implications for treating conditions like Alzheimer's disease and certain cancers .

Study 2: Antiproliferative Screening

In another study focusing on antiproliferative activity, various derivatives of indole were screened against human cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 2-(4,6-Dichloro-2-methyl...) | HeLa | 24 |

| Other Indole Derivative | L1210 | 16 |

These findings underscore the promising anticancer properties of this compound compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the recommended protocols for handling and storing 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine to ensure stability during experiments?

- Methodological Answer : Store the compound in a tightly sealed container under nitrogen at temperatures below 4°C to prevent degradation. Use inert, non-reactive inner packing materials and avoid exposure to moisture. Stability under normal laboratory conditions is reported, but long-term storage requires nitrogen protection and low temperatures . For handling, wear protective clothing, gloves, and eye/face protection due to its irritant properties (H315, H319) .

Q. How can the structural identity of this compound be confirmed using crystallographic or spectroscopic methods?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is widely employed for structural validation. The compound's entry in the RCSB PDB (ID: 9LI) provides a reference for bond lengths, angles, and torsion angles . Complement with H/C NMR and high-resolution mass spectrometry (HRMS) to verify molecular formula (CHClN) and functional groups .

Q. What preliminary assays are suitable for screening the biological activity of this indole derivative?

- Methodological Answer : Begin with in vitro receptor binding assays (e.g., NMDA receptor inhibition, as seen in structurally related indole derivatives) using radioligand displacement techniques . Pair with cytotoxicity screening (e.g., MTT assay) to assess baseline cellular toxicity. Use HEK293 or neuronal cell lines for neuroactivity studies .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, given steric hindrance from the 2-methyl and 4,6-dichloro substituents?

- Methodological Answer : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the ethanamine moiety. Optimize reaction temperature (e.g., 80–100°C) and use bulky ligands (e.g., XPhos) to mitigate steric effects. Monitor reaction progress via TLC or LC-MS .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (from PDB 9LI) against target proteins. Validate with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with analogs like 5-chloro-2-methyltryptamine to identify structure-activity relationships (SAR) .

Q. How can contradictions in reported biological activity data for indole derivatives be resolved?

- Methodological Answer : Replicate assays under standardized conditions (e.g., pH, temperature, cell line). Use orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate results. Analyze batch-to-batch purity via HPLC and adjust for potential impurities influencing activity .

Q. What techniques are recommended for analyzing the compound’s binding mode in protein-ligand complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.